[(4-Ethylphenyl)carbamoyl]methyl 3-methoxybenzoate
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Overview
Description
[(4-Ethylphenyl)carbamoyl]methyl 3-methoxybenzoate is a versatile chemical compound extensively used in scientific research. Its unique properties make it suitable for applications in drug discovery, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Ethylphenyl)carbamoyl]methyl 3-methoxybenzoate typically involves the reaction of 4-ethylphenyl isocyanate with 3-methoxybenzoic acid in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
[(4-Ethylphenyl)carbamoyl]methyl 3-methoxybenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like hydroxide ions, amines, and thiols are used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoates.
Scientific Research Applications
[(4-Ethylphenyl)carbamoyl]methyl 3-methoxybenzoate is widely used in various fields of scientific research:
Chemistry: It serves as a building block in organic synthesis and is used in the development of new chemical entities.
Biology: The compound is used in biochemical assays to study enzyme interactions and protein binding.
Medicine: It is explored for its potential therapeutic properties and is used in drug discovery and development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(4-Ethylphenyl)carbamoyl]methyl 3-methoxybenzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
[(4-Ethylphenyl)carbamoyl]methyl 3-methoxybenzoate can be compared with other similar compounds, such as:
- [(4-Methylphenyl)carbamoyl]methyl 3-methoxybenzoate
- [(4-Propylphenyl)carbamoyl]methyl 3-methoxybenzoate
- [(4-Butylphenyl)carbamoyl]methyl 3-methoxybenzoate
These compounds share similar structural features but differ in their alkyl substituents, which can influence their chemical reactivity and biological activity. This compound is unique due to its specific ethyl group, which imparts distinct properties and applications.
Properties
IUPAC Name |
[2-(4-ethylanilino)-2-oxoethyl] 3-methoxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4/c1-3-13-7-9-15(10-8-13)19-17(20)12-23-18(21)14-5-4-6-16(11-14)22-2/h4-11H,3,12H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCRUAJAPRANWPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)COC(=O)C2=CC(=CC=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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